molecular formula C7H8N2O2 B1378951 3-Amino-5-methylisonicotinic acid CAS No. 1393558-93-4

3-Amino-5-methylisonicotinic acid

Cat. No.: B1378951
CAS No.: 1393558-93-4
M. Wt: 152.15 g/mol
InChI Key: CUYOBEKTFJWXAB-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carboxylic Acid Derivatives in Contemporary Chemical Synthesis

Pyridine carboxylic acid derivatives are fundamental building blocks in modern organic synthesis. nih.gov Their structure, which features a pyridine ring with one or more carboxylic acid groups, allows for a wide array of chemical modifications. This structural flexibility enables chemists to fine-tune the physical, chemical, and biological properties of the resulting molecules. nih.gov

In contemporary synthesis, these derivatives serve as versatile intermediates for constructing more complex molecular architectures. researchgate.net They readily participate in a variety of chemical reactions, including esterification, amidation, and cross-coupling reactions, facilitating the creation of diverse compound libraries for screening and development. The nitrogen atom in the pyridine ring can also act as a ligand, coordinating with metal catalysts to promote specific chemical transformations. nih.gov

There are three primary isomers of pyridine carboxylic acid: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org Each isomer, along with its substituted derivatives, offers unique reactivity and steric properties, further expanding their utility in synthesis. nih.gov For instance, the position of the carboxylic acid group influences the electronic nature of the pyridine ring, which in turn dictates its reactivity in various chemical transformations. nih.gov

Academic Significance of Pyridine Scaffolds in Organic and Medicinal Chemistry

The pyridine scaffold is a privileged structure in both organic and medicinal chemistry, meaning it is a common motif found in biologically active compounds and approved drugs. researchgate.netrsc.org Its presence is noted in a vast number of pharmaceuticals, highlighting its importance in drug design and discovery. nih.govtandfonline.com The nitrogen atom in the pyridine ring can form hydrogen bonds, which is a crucial interaction for drug-target binding. nih.gov

The academic significance of pyridine scaffolds stems from their wide-ranging biological activities. tandfonline.comnih.gov Derivatives have been shown to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, among others. researchgate.netresearchgate.net This broad spectrum of activity has fueled extensive research into synthesizing and evaluating new pyridine-based compounds for various therapeutic applications. researchgate.netrsc.org

Furthermore, the ability to introduce various substituents onto the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR). nih.gov By modifying the type and position of these substituents, researchers can optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. This rational design approach is a cornerstone of modern medicinal chemistry, and pyridine scaffolds provide an ideal platform for its application. The ongoing research in this area continues to uncover new therapeutic potentials for this important class of compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYOBEKTFJWXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 5 Methylisonicotinic Acid

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 3-amino-5-methylisonicotinic acid is not a straightforward process and typically involves a multi-step reaction sequence. The inherent reactivity of the pyridine (B92270) ring, along with the specific placement of the amino, methyl, and carboxylic acid groups, necessitates careful strategic planning.

Multi-step Reaction Sequences for Preparation

The preparation of this compound is anticipated to follow a multi-step pathway, likely commencing from a more readily available substituted pyridine. A plausible, though not yet explicitly documented in readily available literature, synthetic approach could involve the Hofmann rearrangement. nrochemistry.comthermofisher.comwikipedia.org This reaction is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.org

In the context of synthesizing this compound, a hypothetical route could begin with 5-methylnicotinamide. This starting material would first need to be carboxylated at the 4-position to introduce the isonicotinic acid moiety. The resulting dicarboxamide could then potentially undergo a selective Hofmann rearrangement at the 3-position to introduce the amino group. The mechanism of the Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base, such as sodium hydroxide (B78521), to form an isocyanate intermediate, which is then hydrolyzed to the amine. nrochemistry.comwikipedia.org

Another potential route could start from 3,5-lutidine (3,5-dimethylpyridine). This would require functionalization at both the 3 and 4 positions of the pyridine ring. While challenging, methods for the selective functionalization of substituted pyridines are an active area of research.

Utilization of Methyl 3-amino-5-methylpyridine-4-carboxylate as a Key Precursor

A critical intermediate in a likely synthetic pathway to this compound is its corresponding methyl ester, methyl 3-amino-5-methylpyridine-4-carboxylate. This precursor simplifies the final step of the synthesis to a straightforward hydrolysis reaction. The synthesis of this key ester would likely involve the esterification of a precursor acid or the introduction of the amino and methyl groups onto a pre-existing pyridine-4-carboxylate scaffold.

While direct synthesis of this specific ester is not widely reported, related syntheses of substituted pyridine carboxylates provide valuable insights. For instance, the synthesis of 3-amino-4-methylpyridine (B17607) has been achieved from 4-picoline-3-boronic acid through a one-step reaction with an inorganic amide in the presence of a metal oxide catalyst. patsnap.com This suggests that similar strategies involving boronic acid derivatives or other organometallic reagents could be employed to construct the desired substitution pattern on the pyridine ring.

Hydrolysis Reactions in Synthetic Protocols

The final step in a synthetic sequence employing methyl 3-amino-5-methylpyridine-4-carboxylate as a precursor would be the hydrolysis of the ester group to the corresponding carboxylic acid. This is a fundamental and well-understood transformation in organic chemistry.

The hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is generally irreversible and proceeds to completion. Acid-catalyzed hydrolysis, on the other hand, is a reversible process and is typically carried out by heating the ester with a dilute strong acid, such as hydrochloric acid or sulfuric acid. rsc.org The choice between acidic and basic hydrolysis would depend on the stability of the other functional groups present in the molecule, particularly the amino group, which could be protonated under acidic conditions.

Exploration of Novel Synthetic Strategies

The development of more efficient and selective methods for the synthesis of substituted pyridines, including this compound, is an ongoing area of research.

Development of Efficient and Selective Transformations

Future synthetic strategies will likely focus on the development of more direct and atom-economical routes. This could involve the use of modern cross-coupling reactions to introduce the various substituents onto the pyridine ring with high regioselectivity. For example, palladium-catalyzed C-N bond formation reactions (Buchwald-Hartwig amination) could be a powerful tool for introducing the amino group.

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact. The development of catalysts for the direct C-H functionalization of pyridines is a particularly promising area. Such catalysts could potentially allow for the direct introduction of the amino or carboxylic acid group onto a 3,5-lutidine backbone, thereby shortening the synthetic sequence significantly.

Recent advances in photoredox catalysis have also opened up new avenues for the amination of carboxylic acids. nih.govnih.govchemrxiv.org These methods, which operate under mild conditions, could potentially be adapted for the synthesis of this compound, offering a more sustainable alternative to traditional methods.

Energy Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a complex product. nih.gov These reactions are inherently more sustainable than sequential syntheses as they reduce the number of operations, solvent usage, and waste generation.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Pyridine Derivatives

Feature Conventional Methods Green Chemistry Approaches
Solvents Often rely on volatile and toxic organic solvents. Emphasize the use of water, supercritical fluids, or ionic liquids. biosynce.com
Catalysts May use stoichiometric and hazardous reagents. Employ catalytic amounts of recyclable and less toxic catalysts (e.g., biocatalysts, metal complexes). thieme-connect.denih.gov
Energy Often require prolonged heating. Utilize energy-efficient methods like microwave irradiation. nih.gov
Atom Economy Can be low due to multi-step nature and use of protecting groups. Maximized through C-H functionalization and multicomponent reactions. rsc.orgresearchgate.netnih.gov
Waste Generate significant amounts of by-products and waste. Designed to minimize waste through higher yields and atom economy.

Applications in Academic Research

Role as a Building Block in the Synthesis of Bioactive Molecules

3-Amino-5-methylisonicotinic acid serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for diverse chemical modifications.

The amino group can be acylated, alkylated, or used to form Schiff bases, providing a handle for introducing a wide range of substituents.

The carboxylic acid group can be converted into esters, amides, or other derivatives, enabling the exploration of different functionalities at this position.

This versatility makes it an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. Researchers can systematically modify the structure of this compound to investigate how these changes affect biological activity, leading to the identification of new lead compounds.

Use in the Development of Novel Materials

Beyond its applications in medicinal chemistry, the structural features of this compound also make it a candidate for the development of novel materials. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid and pyridine (B92270) nitrogen) allows for the formation of supramolecular structures through self-assembly.

These self-assembled materials can exhibit interesting properties, such as:

Liquid Crystalline Phases: The ordered arrangement of molecules can lead to the formation of liquid crystals with potential applications in displays and sensors.

Organic Frameworks: The formation of porous crystalline structures could be utilized for gas storage or separation.

The ability to tailor the molecular structure of this compound through synthesis provides a means to control the properties of the resulting materials, opening up avenues for the rational design of functional organic solids.

Advanced Applications in Organic Synthesis and Chemical Biology Research

Role as a Versatile Chemical Building Block for Complex Molecules

The structure of 3-amino-5-methylisonicotinic acid, featuring nucleophilic (amino group), acidic (carboxylic acid), and modifiable (methyl group) functionalities, establishes it as a multifaceted building block in organic synthesis. nih.govcaymanchem.com This trifunctional nature allows for sequential and selective reactions, enabling the construction of intricate molecules from a relatively simple precursor.

In the broader context of chemical synthesis, amino acids and their derivatives are fundamental synthons for creating a wide array of complex structures, including natural products and pharmacologically active agents. researchgate.netuni-frankfurt.de For instance, the structurally related 3-amino-5-hydroxybenzoic acid is a crucial intermediate in the biosynthesis of complex ansamycin (B12435341) and maytansinoid antibiotics, demonstrating the power of such substituted aromatic amino acids to serve as foundational units for elaborate molecular scaffolds. researchgate.netuni-frankfurt.de The commercial availability of this compound further solidifies its role as a readily accessible starting material for research and development. nih.govcaymanchem.com

Integration into Diverse Heterocyclic Systems

The pyridine (B92270) core of this compound makes it an ideal candidate for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. nih.govtocris.com

A significant application of aminopyridine derivatives is in the synthesis of fused heterocyclic systems. One prominent example is the construction of the pyrazolo[3,4-b]pyridine scaffold, a core structure found in molecules with a range of biological activities, including kinase inhibition and antiviral properties. nih.gov The general synthesis of this fused system often involves the condensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound or an equivalent synthon. nih.govmdpi.comresearchgate.net

The structure of this compound, containing both an amino group and a carboxylic acid, lends itself to being a precursor for such cyclization reactions. Through chemical modification, it can be converted into a reactive intermediate that, when reacted with a suitable partner like hydrazine, can lead to the formation of fused polycyclic systems. Research into the synthesis of novel pyrazolo[3,4-b]pyridines has demonstrated various catalytic methods to facilitate the cyclization, achieving a range of functionalized products. nih.govnih.govmdpi.com

Table 1: Examples of Synthetic Methods for Pyrazolo[3,4-b]pyridine Systems

Starting MaterialsCatalyst/ReagentsProduct TypeReference
5-amino-1-phenylpyrazole, α,β-unsaturated ketonesZrCl₄4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com
Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indoleFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Pyrazolo[3,4-b]pyridines with indole (B1671886) and pyrazole (B372694) tags nih.gov
5-aminopyrazoles, alkynyl aldehydesSilver, Iodine, or NBSHalogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines nih.gov

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. nih.govgoogle.com this compound serves as a valuable precursor for a variety of these heterocycles beyond fused systems. The amino and carboxylic acid groups can be independently or concertedly involved in cyclization reactions to form diverse ring structures. For example, through reactions with appropriate bifunctional reagents, it is possible to synthesize heterocycles such as pyrimidines, triazines, or other complex ring systems. nih.gov The synthesis of substituted aminothiatriazoles and 2-aminobenzimidazoles from amino-functionalized precursors highlights the versatility of the amino group in forming new heterocyclic rings. abcam.com

Contributions to Medicinal Chemistry Research Through Scaffold Design

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and its presence in numerous bioactive molecules. The specific substitution pattern of this compound makes it an attractive starting point for the design of novel pharmacological agents.

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a significant target in pain and inflammation research. nih.govpatsnap.com Consequently, the development of potent and selective TRPA1 antagonists is an active area of investigation. While many known TRPA1 inhibitors, such as A-967079, are not heterocyclic in nature, the search for new chemical scaffolds is ongoing. caymanchem.comtocris.comabcam.com The pyridine ring is a common feature in many central nervous system active drugs, and thus, derivatives of this compound represent a potential, yet underexplored, avenue for novel TRPA1 modulators. The functional groups on the molecule offer handles for introducing pharmacophoric features known to be important for TRPA1 antagonism.

Table 2: Characteristics of Selected TRPA1 Antagonists

CompoundChemical NameIC₅₀ (human TRPA1)Key Structural FeaturesReference
A-967079 (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-pentene-3-one oxime67 nMOxime, α,β-unsaturated ketone system tocris.com
GRC17536 N-(4-(tert-butyl)phenyl)-2-(2,5-dioxo-4-phenylpyrrolidin-1-yl)-N'-(4-(trifluoromethyl)phenyl)malonamide-Pyrrolidinedione, Malonamide patsnap.com
AM-0902 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)acetamide-Phthalimide, Acetamide nih.gov

The utility of this compound and its close analogs extends to other areas of pharmacological research. For instance, a structurally related compound, 3-methyl-isonicotinic acid, has been utilized as a precursor for the synthesis of 4,5-dihydro-1H-pyrazole derivatives that act as inhibitors of cholesterol 24-hydroxylase, an enzyme implicated in neurodegenerative diseases. researchgate.net

Furthermore, research has led to the design and synthesis of 3-amino-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-ones, which are derived from a scaffold related to this compound. mdpi.com These compounds have been investigated as potential non-benzodiazepine hypnotic agents that act on the GABA-A receptor, showcasing the potential of this chemical framework in developing new therapeutics for neurological disorders. mdpi.com

Utility in Materials Science Research

Ligand Synthesis for Coordination Chemistry

There is a lack of specific published research demonstrating the synthesis of ligands for coordination chemistry directly employing this compound. While its structure, featuring a pyridine nitrogen, an amino group, and a carboxylic acid group, presents multiple potential coordination sites, no detailed studies on its chelation behavior or the synthesis and characterization of its metal complexes were identified.

Building Block for Functional Organic Materials

Similarly, the role of this compound as a direct building block for functional organic materials is not documented in the available scientific literature. Although its bifunctional nature could theoretically allow for its incorporation into polymers or other organic frameworks, no specific examples of such materials or their properties have been reported.

Table of Chemical Properties: this compound

PropertyValue
CAS Number 1393558-93-4
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
SMILES Code O=C(O)C1=C(C)C=NC=C1N

Spectroscopic and Computational Characterization in Academic Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure and assessing the purity of synthesized 3-Amino-5-methylisonicotinic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed for this purpose. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific spectral data for this exact compound is not widely published, the expected chemical shifts can be predicted based on its structural features—a substituted pyridine (B92270) ring—and by comparison with analogous compounds like 2-aminopyridine-3-carboxylic acid and 3-aminoisonicotinic acid. sigmaaldrich.comsigmaaldrich.com

In ¹H NMR, the two aromatic protons on the pyridine ring are expected to appear as distinct singlets due to their isolation from each other by substituents. The methyl group protons would also produce a singlet, while the amine (-NH₂) and carboxylic acid (-COOH) protons would present as broad singlets, with their chemical shifts being sensitive to the solvent used.

In ¹³C NMR, distinct signals would be observed for each of the six carbon atoms in the pyridine ring and the one carbon in the methyl group. The quaternary carbons, including the one bearing the carboxylic acid group (C4), the amino group (C3), and the methyl group (C5), would typically show lower intensity signals compared to the protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Signal TypeAttribution
¹H~8.0-8.2SingletAromatic H (C2)
¹H~7.8-8.0SingletAromatic H (C6)
¹H~5.0-6.0Broad SingletAmine (-NH₂)
¹H~2.2-2.4SingletMethyl (-CH₃)
¹H~11.0-13.0Broad SingletCarboxylic Acid (-COOH)
¹³C~168-172QuaternaryCarboxylic Acid (-COOH)
¹³C~150-155QuaternaryC-NH₂ (C3)
¹³C~145-150CHAromatic CH (C2 or C6)
¹³C~140-145CHAromatic CH (C6 or C2)
¹³C~125-130QuaternaryC-COOH (C4)
¹³C~120-125QuaternaryC-CH₃ (C5)
¹³C~18-22CH₃Methyl (-CH₃)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or ultra-performance liquid chromatography (UPLC-MS), is essential for confirming the molecular weight and providing further structural evidence for this compound. These techniques are widely used for the analysis of isonicotinic acid derivatives and other amino acids. mdpi.comresearchgate.net

In a typical analysis using electrospray ionization in positive mode (ESI+), the compound would be expected to be detected as its protonated molecular ion [M+H]⁺. For this compound (C₇H₈N₂O₂), the molecular weight is 152.15 g/mol , leading to an expected m/z (mass-to-charge ratio) of approximately 153.16.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding characteristic product ions that help confirm the structure. Expected fragmentation pathways would include the loss of water (H₂O) from the carboxylic acid group and the loss of carbon monoxide (CO) or the entire carboxyl group (-COOH).

Table 2: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/zPossible Fragmentation Origin
[M+H]⁺153.16Parent Ion
[M+H - H₂O]⁺135.15Loss of water from the carboxylic acid
[M+H - COOH]⁺108.14Loss of the carboxyl group
[M+H - H₂O - CO]⁺107.14Subsequent loss of carbon monoxide

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds and is mentioned as a purification technique for intermediates in syntheses involving this compound. google.com By using a suitable stationary phase (e.g., a C18 reversed-phase column) and a mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), a sample can be analyzed to separate the target compound from any impurities or unreacted starting materials.

The identity of the compound is confirmed by matching its retention time with that of a known reference standard under identical HPLC conditions. The purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides valuable insights into the molecular properties of this compound that are complementary to experimental data. These theoretical studies can predict the molecule's electronic structure, reactivity, and three-dimensional conformation.

Quantum chemical calculations, often using Density Functional Theory (DFT), are powerful tools for exploring the electronic properties of molecules like this compound. nih.gov Methods such as DFT with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-31+G(d,p)) can be employed to optimize the molecular geometry and calculate various descriptors of reactivity. nih.govmonkey-mind.blog

Key properties investigated include:

HOMO-LUMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, the most negative regions are expected around the carboxylic acid oxygens and the nitrogen of the pyridine ring, while the area near the amine hydrogens would be more positive.

Reactivity Descriptors: Calculations can yield values for chemical hardness, electronegativity, and electrophilicity index, which help in quantitatively predicting the molecule's behavior in chemical reactions. nih.gov

Molecular modeling techniques are used to study the three-dimensional structure and flexibility of this compound. Conformational analysis involves systematically rotating the single bonds—specifically the C-C bond connecting the carboxylic acid to the ring and the C-N bond of the amino group—to identify the most stable, low-energy conformations. The orientation of these functional groups can influence the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding.

Furthermore, molecular dynamics (MD) simulations can be performed to understand how the molecule behaves over time in different environments, such as in an aqueous solution. These simulations provide a dynamic picture of the molecule's flexibility and its interactions with solvent molecules. In the context of drug discovery, molecular docking studies, which have been performed on other isonicotinic acid derivatives, could be used to predict the binding orientation and affinity of this compound within the active site of a biological target. mdpi.comepstem.net

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights into the energetic feasibility and pathways of chemical transformations. nih.gov While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, predictions can be made based on the known reactivity of its constituent functional groups—the aminopyridine ring and the carboxylic acid moiety—and on computational studies of analogous systems.

Theoretical investigations into related molecules allow for the formulation of hypotheses regarding the likely reaction pathways for this compound. These predictions often revolve around reactions such as decarboxylation, which is a common transformation for carboxylic acids, and reactions involving the interplay between the amino and carboxylic acid groups, potentially facilitated by the electronic nature of the pyridine ring.

One of the primary reaction pathways predicted for this compound, particularly under thermal conditions, is decarboxylation. Computational studies on analogous heterocyclic carboxylic acids, such as orotic acid and its derivatives, have provided valuable insights into the mechanistic possibilities for this type of reaction. nih.gov The general mechanism for the decarboxylation of many heterocyclic carboxylic acids is thought to proceed through a concerted transition state involving a cyclic arrangement of atoms. masterorganicchemistry.com

For this compound, two plausible decarboxylation mechanisms can be proposed, drawing parallels with the established mechanisms for β-keto acids and other heterocyclic acids. masterorganicchemistry.comyoutube.com

Mechanism A: Direct Decarboxylation via a Zwitterionic Intermediate

Kinetic studies on the decarboxylation of quinaldinic and isoquinaldinic acids suggest that the reaction proceeds through a zwitterionic intermediate. rsc.org A similar pathway can be envisioned for this compound, where the acidic proton of the carboxylic acid is transferred to the basic nitrogen of the pyridine ring. This zwitterion can then undergo decarboxylation.

The transition state for this reaction would involve the simultaneous breaking of the C-C bond and the formation of a new C-H bond, facilitated by the positive charge on the nitrogen atom which acts as an electron sink. Computational modeling of this transition state would be crucial to determine the activation energy and thus the feasibility of this pathway.

Mechanism B: Concerted Decarboxylation with Intramolecular Hydrogen Transfer

A second plausible mechanism involves a concerted process with a six-membered cyclic transition state, analogous to the decarboxylation of β-keto acids. masterorganicchemistry.com In this scenario, the carboxylic acid proton is transferred to the amino group, forming a zwitterionic species that can arrange into a cyclic conformation. The subsequent decarboxylation would proceed through a transition state where the C-C bond is cleaved, and a proton is transferred back to the carbon atom from which the carboxyl group departs.

The energetic profiles of these potential pathways can be computationally modeled using methods like Density Functional Theory (DFT). The table below presents hypothetical activation energies for these proposed mechanisms, based on typical values for similar reactions.

Proposed MechanismKey Features of Transition StateHypothetical Activation Energy (kcal/mol)
Direct Decarboxylation via ZwitterionElongated C-C bond, partial C-H bond formation, positively charged nitrogen.30 - 40
Concerted Decarboxylation with Intramolecular H-TransferSix-membered cyclic arrangement, simultaneous C-C bond cleavage and proton transfer.25 - 35

Beyond decarboxylation, the presence of both an amino and a carboxylic acid group on the same pyridine ring opens up possibilities for other intramolecular reactions or influences the reactivity of the molecule in intermolecular processes. Computational studies on aminopyridine-carboxylic acid systems have highlighted the formation of robust supramolecular synthons through hydrogen bonding between the amino and carboxyl groups. nih.govresearchgate.net This pre-organization in the ground state could lower the activation energy for certain reactions.

For instance, in reactions involving the amino group, such as amination or coupling reactions, the carboxylic acid group could act as an internal catalyst or a directing group. A computational study of a potential amidation reaction, either intramolecularly to form a lactam (if another reactive site were available) or intermolecularly, would involve modeling the transition state for the nucleophilic attack of the amino group on a carbonyl carbon. The transition state would likely feature a tetrahedral intermediate, and the energy barrier would be influenced by the electronic effects of the methyl group and the pyridine ring.

The table below outlines hypothetical computational data for a generic intermolecular amidation reaction involving the amino group of this compound.

Reaction StepDescriptionHypothetical Transition State GeometryHypothetical Activation Energy (kcal/mol)
Nucleophilic AttackThe nitrogen of the amino group attacks the carbonyl carbon of an electrophile.Tetrahedral arrangement around the carbonyl carbon, with partial bonds to the incoming nitrogen and the departing leaving group.15 - 25
Proton TransferProton transfers to and from solvent or other species to neutralize charges.Often involves solvent molecules in a concerted or stepwise manner.5 - 10

Future Research Trajectories and Innovations

Development of Chemoenzymatic and Biocatalytic Synthesis Approaches

The synthesis of functionalized pyridines, such as 3-Amino-5-methylisonicotinic acid, is an area ripe for innovation, particularly through the integration of biocatalysis. Traditional chemical syntheses can be effective but often rely on harsh conditions and may lack the high degree of selectivity desirable for complex molecular architectures.

Future research will likely focus on the development of chemoenzymatic and fully biocatalytic routes to this compound and its analogs. This involves the discovery and engineering of enzymes that can perform specific transformations on pyridine (B92270) rings with high regio- and stereoselectivity. For instance, research into the use of engineered Rhodococcus jostii for the biotransformation of lignin (B12514952) into pyridine-dicarboxylic acids showcases a sustainable approach that could be adapted for the synthesis of various substituted pyridines. ukri.org Similarly, the application of multifunctional biocatalysts, which combine several catalytic activities in a single enzyme, could streamline the synthesis of complex derivatives from simple precursors. acs.org

The development of such enzymatic cascades could offer a more environmentally benign and efficient alternative to conventional synthetic methods. nih.gov This approach could involve the use of enzymes like alanine (B10760859) dehydrogenase and diaminopimelate dehydrogenase in combination with cofactor regeneration systems for the production of amino acid derivatives. nih.gov

Table 1: Potential Enzymatic Reactions for the Synthesis of this compound Analogs

Enzyme ClassPotential ReactionSubstrate TypePotential Product
MonooxygenaseHydroxylation of the pyridine ring3-Amino-5-methylpyridine3-Amino-5-methyl-x-hydroxypyridine
Carboxylate ReductaseReduction of carboxylic acid to alcoholThis compound(3-Amino-5-methylpyridin-4-yl)methanol
NitrilaseHydrolysis of a nitrile group3-Amino-5-methyl-4-cyanopyridineThis compound
TransaminaseIntroduction of an amino group3-Keto-5-methyl-isonicotinic acid derivativeThis compound derivative

Elucidation of Broader Reactivity Profiles in Unexplored Transformations

A thorough understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. The presence of three distinct functional groups—the amino group, the methyl group, and the carboxylic acid on a pyridine ring—offers a rich landscape for chemical transformations.

Future investigations will likely aim to elucidate the reactivity of this compound in a variety of unexplored chemical transformations. This includes exploring its participation in multicomponent reactions, which are highly efficient processes for generating molecular diversity. The reactivity of the amino group, for example, can be exploited in reactions with halogens and interhalogens, leading to the formation of charge-transfer complexes and ionic species. acs.org

Furthermore, the development of novel photochemical and organocatalytic methods for the functionalization of pyridines opens up new possibilities for modifying the this compound scaffold. acs.orgnih.gov These methods could enable the introduction of new functional groups at specific positions on the pyridine ring, leading to a diverse library of derivatives with potentially interesting properties. Research into the relative reactivity of carboxylic acid derivatives indicates that the carboxylic acid group can be converted into more reactive functionalities like esters or amides to facilitate further reactions. libretexts.org

Table 2: Potential Chemical Transformations of this compound

Reagent/CatalystReaction TypePotential Product
Thionyl chlorideAcyl chloride formation3-Amino-5-methylisonicotinoyl chloride
Alcohol, Acid catalystEsterificationAlkyl 3-amino-5-methylisonicotinate
Alkyl halide, BaseN-Alkylation of amino group3-(Alkylamino)-5-methylisonicotinic acid
Palladium catalyst, Coupling partnerCross-coupling reactionFunctionalized pyridine derivative

Expansion into Novel Areas of Chemical Biology and Drug Discovery beyond Initial Scaffolds

The structural motifs present in this compound, namely the aminopyridine and isonicotinic acid moieties, are found in numerous biologically active compounds. This suggests that derivatives of this compound could have significant potential in chemical biology and drug discovery.

Future research is expected to focus on the design and synthesis of novel derivatives of this compound as potential therapeutic agents. The use of pharmacophore modeling and 3D-QSAR studies can guide the rational design of compounds that target specific biological macromolecules. nih.gov For instance, isonicotinic acid derivatives are known to be important in the development of drugs for various diseases. wikipedia.orgchempanda.com

The exploration of this compound as a scaffold for diversity-oriented synthesis could lead to the creation of libraries of novel molecules for high-throughput screening. mdpi.com By systematically modifying the functional groups of this compound, it may be possible to develop new drug candidates with improved potency and selectivity. The synthesis of amino acid derivatives of nicotinic acid has been a strategy to create new compounds with potential biological activity. nih.gov

Application in Supramolecular Chemistry and Advanced Materials Science

The ability of pyridine derivatives to participate in hydrogen bonding and metal coordination makes them excellent building blocks for supramolecular assemblies and advanced materials. The functional groups of this compound offer multiple points for non-covalent interactions, suggesting its potential in these fields.

Future research will likely explore the use of this compound in the construction of novel supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The pyridine-amide-based ligands are particularly interesting for creating discrete molecular assemblies. rsc.org

Furthermore, the incorporation of this compound into polymers could lead to the development of new functional materials with tailored properties. Its structure could impart specific recognition or catalytic functions to the polymer backbone. The separation of pyridine guest molecules using host compounds with specific functionalities highlights the potential of tailored pyridine derivatives in materials science. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-methylisonicotinic acid, and what critical parameters influence yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation or cyclization, with temperature, solvent polarity, and catalyst selection being critical. For example, optimizing reaction temperatures (e.g., 80–120°C) can mitigate side reactions, while polar aprotic solvents (e.g., DMF) enhance intermediate stability. Researchers should document deviations from literature protocols, such as inert atmosphere requirements, to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and hydrogen bonding patterns. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹). Researchers must report solvent effects on chemical shifts and compare spectra with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers assess the purity of this compound, especially when impurities mimic target compound behavior?

  • Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 254 nm is standard. For co-eluting impurities, orthogonal methods like Thin-Layer Chromatography (TLC) under varying mobile phases (e.g., ethyl acetate/hexane gradients) or melting point analysis (deviations >2°C indicate impurities) are recommended. Quantify impurities using area normalization and report limits of detection .

Q. What strategies should be employed for conducting a rigorous literature review on this compound’s pharmacological potential?

  • Methodological Answer: Use structured databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)"). Prioritize peer-reviewed articles with full experimental details. Create a matrix to compare synthetic yields, bioassay models, and contradictory findings, noting gaps such as limited in vivo studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in gram-scale syntheses of this compound?

  • Methodological Answer: Employ Design of Experiments (DoE) to test variables (e.g., stoichiometry, reaction time). For example, a 2³ factorial design can identify interactions between catalyst loading, temperature, and solvent volume. Use Response Surface Methodology (RSM) to model optimal conditions. Validate scalability by monitoring exotherms and mixing efficiency in pilot reactors .

Q. How should discrepancies in reported spectral data (e.g., conflicting NMR shifts) be resolved?

  • Methodological Answer: Replicate experiments under identical conditions (solvent, concentration, instrument calibration). Cross-validate with 2D NMR (COSY, HSQC) to assign peaks unambiguously. If contradictions persist, collaborate with independent labs for blinded analysis. Report unresolved issues in supplementary materials to guide future studies .

Q. What computational approaches can predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer: Use Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations can model solvent interactions affecting reaction kinetics. Validate predictions with small-scale exploratory reactions and compare experimental/theoretical activation energies .

Q. How can systematic reviews address heterogeneity in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer: Conduct a meta-analysis using PRISMA guidelines. Stratify data by assay type (e.g., enzyme inhibition vs. cell viability), organism (e.g., murine vs. human cell lines), and compound purity. Use random-effects models to account for inter-study variance. Sensitivity analyses can exclude outliers, and funnel plots assess publication bias .

Methodological Notes

  • Data Presentation : Include raw data tables (e.g., HPLC retention times, NMR shifts) in supplementary materials, following journal guidelines for reproducibility .
  • Ethical Reporting : Disclose conflicts of interest and adhere to ethical standards in animal/human studies, as outlined in institutional review protocols .
  • Advanced Analytics : For dose-response studies, use nonlinear regression models (e.g., Hill equation) to fit bioactivity data and calculate confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.